molecular formula C26H23N5O4 B2576698 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1184971-79-6

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2576698
CAS No.: 1184971-79-6
M. Wt: 469.501
InChI Key: HQVVWQVVDDXTAV-UHFFFAOYSA-N
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Description

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxalines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, an ethylphenoxy group, and a methoxyphenylacetamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of a suitable precursor, such as a quinoxaline derivative, with a triazole-forming reagent under acidic or basic conditions.

    Introduction of the ethylphenoxy group: This step involves the nucleophilic substitution of a halogenated quinoxaline intermediate with an ethylphenol derivative in the presence of a base.

    Attachment of the methoxyphenylacetamide moiety: This step involves the acylation of the triazoloquinoxaline intermediate with a methoxyphenylacetic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Biological Research: The compound is used as a tool to study various biological processes and pathways, including enzyme inhibition and receptor binding.

    Chemical Biology: The compound is used to probe the structure-activity relationships of triazoloquinoxaline derivatives and to develop new chemical probes for biological research.

    Industrial Applications: The compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its diverse biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-3-17-12-14-18(15-13-17)35-25-24-29-30(16-23(32)27-20-9-5-7-11-22(20)34-2)26(33)31(24)21-10-6-4-8-19(21)28-25/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVVWQVVDDXTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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